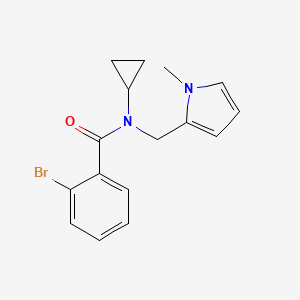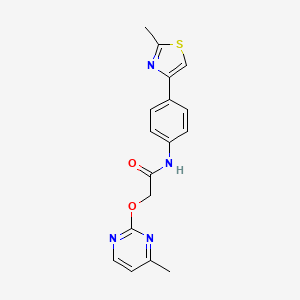![molecular formula C22H24ClN3O B2806550 1-(tert-butyl)-4-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878693-86-8](/img/structure/B2806550.png)
1-(tert-butyl)-4-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(tert-butyl)-4-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). It also contains a 1H-benzo[d]imidazol-2-yl group and a 2-chlorobenzyl group. The presence of these functional groups suggests that this compound might have interesting chemical properties and could be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrrolidin-2-one group is a five-membered ring with a carbonyl (C=O) and a nitrogen atom. The 1H-benzo[d]imidazol-2-yl group is a fused ring system containing a benzene ring and an imidazole ring. The 2-chlorobenzyl group consists of a benzene ring with a chlorine atom and a methyl group attached .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers. These could affect its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Chemical and Biological Properties of Benzimidazole Derivatives
- Chemistry and Properties : A review of benzimidazole chemistry highlights the diverse applications of these compounds, including their potential as ligands in coordination chemistry, which can be used to develop new materials with unique electrochemical, magnetic, and biological properties. These compounds' versatility suggests potential research applications for structurally related molecules, including exploring their biological activity or developing novel materials (Boča, Jameson, & Linert, 2011).
Environmental and Toxicological Studies
- Environmental Presence and Toxicity : Studies on synthetic phenolic antioxidants, which share structural motifs with the compound of interest, indicate widespread environmental presence and potential human exposure through various pathways. These findings underscore the importance of investigating the environmental fate and toxicological impacts of novel compounds (Liu & Mabury, 2020).
Catalytic and Synthetic Applications
- Copper Catalyst Systems : Research into copper-mediated systems for C-N bond formation, particularly involving aromatic and heterocyclic amines, points to the compound's potential utility in developing recyclable catalysts for organic synthesis. This application is crucial for sustainable chemical processes and the synthesis of complex organic molecules (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Pharmacological Research
- Antitumor Activity : Imidazole derivatives have been explored for their antitumor properties, indicating the potential for the compound to serve as a lead for developing new cancer treatments. Understanding the biological activity of such compounds can lead to novel therapeutic agents (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Optoelectronic Materials
- Functionalized Quinazolines and Pyrimidines : The review on quinazoline and pyrimidine derivatives for optoelectronic applications suggests potential research avenues for benzimidazole-related compounds in developing novel materials for electronic devices, highlighting the intersection of organic chemistry and materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
作用機序
Mode of Action
Compounds with similar structures have been used in palladium-catalyzed heck and suzuki coupling reactions . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Related compounds have been involved in catalytic protodeboronation of pinacol boronic esters . This suggests that the compound might interact with similar biochemical pathways, but further studies are required to confirm this.
将来の方向性
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a chemical reagent or intermediate, future research could involve exploring new reactions or synthesis routes involving this compound .
特性
IUPAC Name |
1-tert-butyl-4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-22(2,3)26-14-16(12-20(26)27)21-24-18-10-6-7-11-19(18)25(21)13-15-8-4-5-9-17(15)23/h4-11,16H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPTZBOIJPEFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide](/img/structure/B2806467.png)
![3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2806468.png)
![2-Methyl-5-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2806469.png)

![5,6-dimethyl-1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2806471.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2806472.png)

![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2806475.png)

![1-(2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetyl)-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2806483.png)

![3-(3-chlorobenzyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2806487.png)
![1-Methyl-4-[4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]piperazine](/img/structure/B2806488.png)
![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B2806490.png)
